

In Vivo Comparison of Loratadine and Fexofenadine on Histamine-Induced Bronchospasm

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Compound of Interest

Compound Name: *Loratadine hydrochloride*

Cat. No.: *B8087836*

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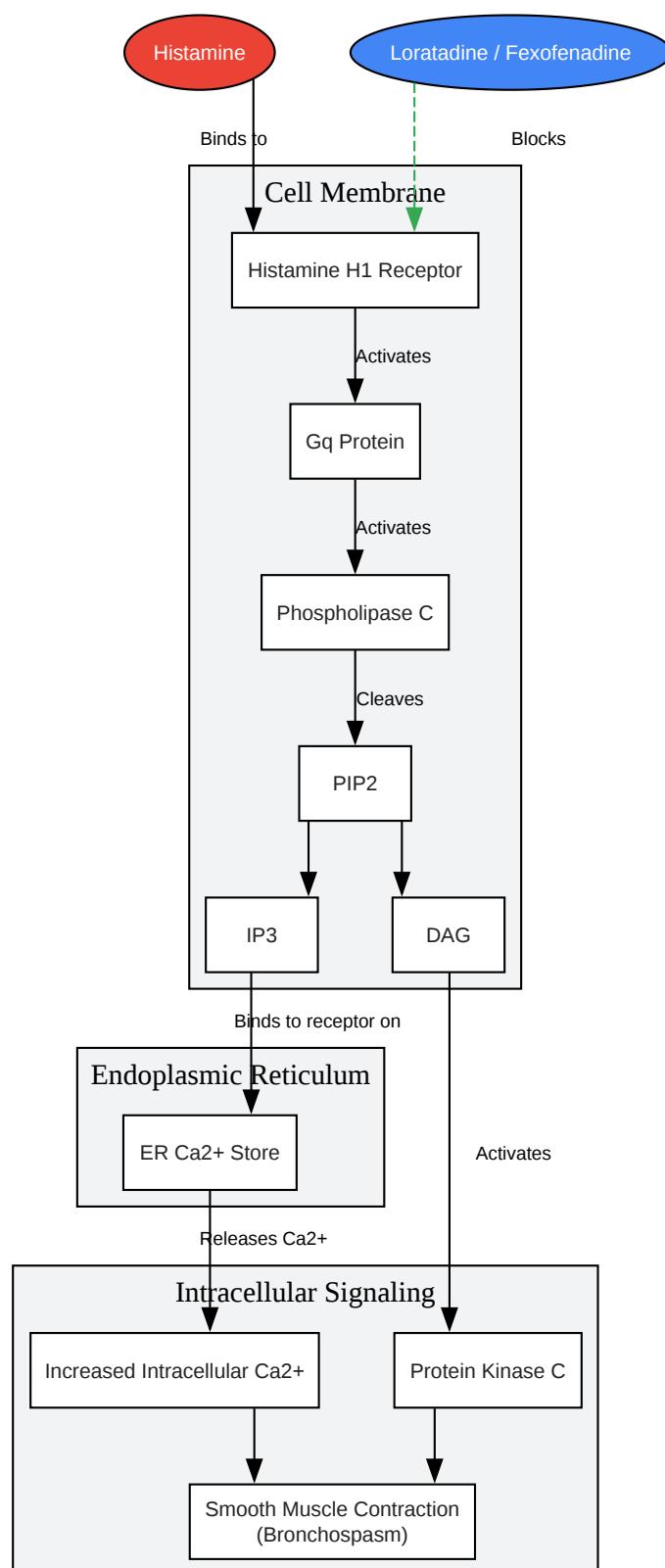
This guide provides a comprehensive in vivo comparison of two widely used second-generation H1 antihistamines, Loratadine and Fexofenadine, with a specific focus on their efficacy in mitigating histamine-induced bronchospasm. While direct comparative preclinical studies on bronchospasm are not extensively available in published literature, this document synthesizes existing data on their pharmacological profiles, mechanisms of action, and relevant clinical outcomes to offer a comparative perspective. Furthermore, it outlines a standard experimental protocol for evaluating these compounds in a validated animal model.

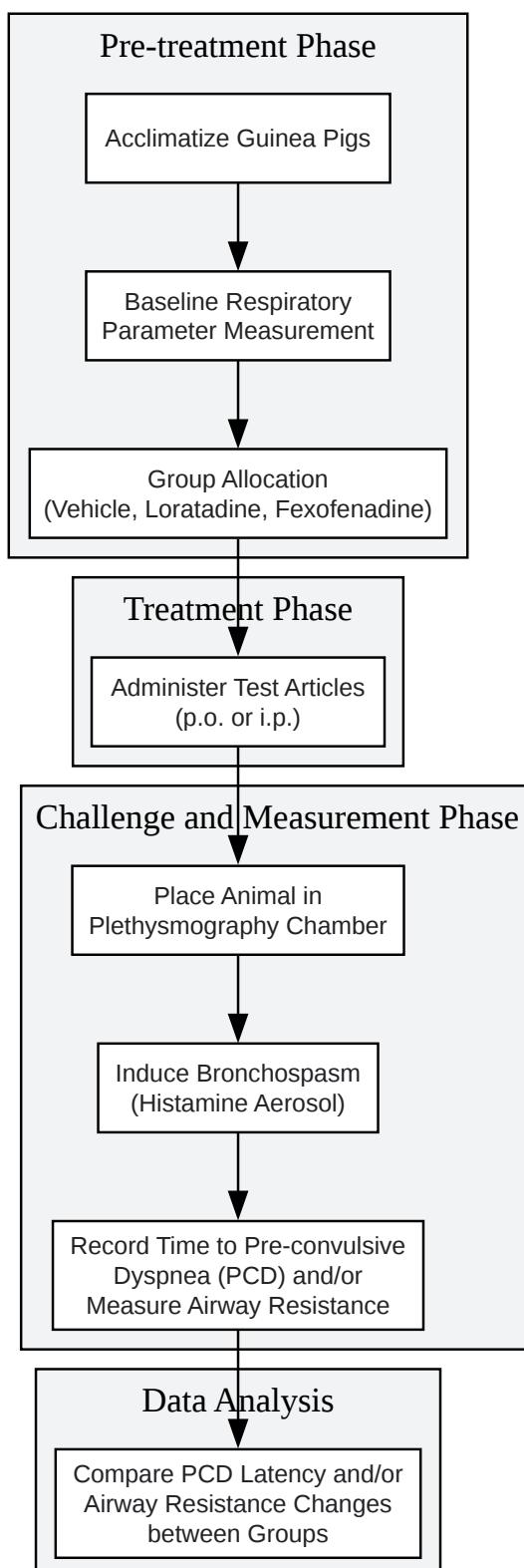
Mechanism of Action: H1 Receptor Antagonism

Both Loratadine and Fexofenadine are classified as second-generation H1 antihistamines.^{[1][2]} Their primary mechanism of action involves selectively antagonizing histamine H1 receptors.^[1] ^[3] Histamine, a key mediator in allergic reactions, causes bronchoconstriction by binding to H1 receptors on airway smooth muscle cells.^{[4][5]} By blocking these receptors, Loratadine and Fexofenadine prevent histamine from exerting its bronchoconstrictive effects.^{[4][6]}

Second-generation antihistamines like Loratadine and Fexofenadine are designed to have minimal penetration of the blood-brain barrier, which reduces the sedative side effects commonly associated with first-generation antihistamines.^{[1][3]}

Signaling Pathway of Histamine-Induced Bronchoconstriction and H1 Antihistamine Intervention



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